molecular formula C20H12F3NO2 B2895135 [2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl](phenyl)methanone CAS No. 339106-10-4

[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl](phenyl)methanone

Cat. No.: B2895135
CAS No.: 339106-10-4
M. Wt: 355.316
InChI Key: CGPGWIWGADDEFG-UHFFFAOYSA-N
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Description

2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone is a complex organic compound characterized by the presence of a trifluoromethyl group and a pyridinyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoroacetic anhydride and triphenyl phosphine, under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, triphenyl phosphine, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyridinyl derivatives and benzoyl-substituted compounds. Examples include:

  • 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone
  • 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanol
  • 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethane

Uniqueness

The uniqueness of 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[2-benzoyl-5-(trifluoromethyl)pyridin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3NO2/c21-20(22,23)15-11-16(18(25)13-7-3-1-4-8-13)17(24-12-15)19(26)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPGWIWGADDEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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